Icmt-IN-16

Description

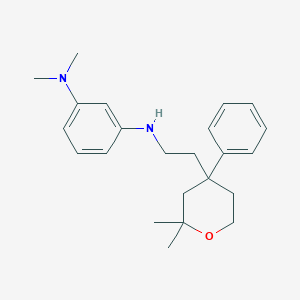

Structure

3D Structure

Properties

Molecular Formula |

C23H32N2O |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

1-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-N,3-N-dimethylbenzene-1,3-diamine |

InChI |

InChI=1S/C23H32N2O/c1-22(2)18-23(14-16-26-22,19-9-6-5-7-10-19)13-15-24-20-11-8-12-21(17-20)25(3)4/h5-12,17,24H,13-16,18H2,1-4H3 |

InChI Key |

MBZHPWOXFNSVKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)N(C)C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data on Icmt-IN-16 Mechanism of Action

Despite a comprehensive search of scientific literature and public databases, no specific information is available for a molecule designated "Icmt-IN-16." This suggests that "this compound" may be a compound that is in the very early stages of development, an internal designation not yet disclosed publicly, or a misnomer.

The search for its mechanism of action, signaling pathways, and experimental data yielded results for the general class of molecules to which it likely belongs: Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitors. The information below pertains to this class of inhibitors, with a focus on the well-characterized compound cysmethynil, which may serve as a proxy for understanding the potential mechanism of this compound.

General Mechanism of Action of ICMT Inhibitors

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many proteins, most notably the Ras superfamily of small GTPases.[1][2] These proteins play a crucial role in cell signaling pathways that control cell growth, differentiation, and survival. Inhibition of ICMT has emerged as a promising strategy for anticancer therapies.[2]

ICMT inhibitors disrupt the final step in the processing of CAAX proteins, which includes Ras. This step involves the methylation of a C-terminal cysteine residue.[3] By blocking this methylation, ICMT inhibitors lead to the mislocalization of these proteins, preventing their proper function at the cell membrane and thereby interrupting downstream signaling cascades.[1]

Key Signaling Pathways Affected:

-

Ras/MAPK Pathway: By preventing the proper localization and function of Ras, ICMT inhibitors can block the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation.[1][4]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth, can also be inhibited.[1][5]

-

Rho GTPase Signaling: The localization and function of Rho family GTPases, which are involved in cytoskeleton regulation and cell motility, are also affected by ICMT inhibition.[6]

The disruption of these pathways can ultimately lead to autophagic cell death in cancer cells.[1][6]

Potential Experimental Insights Based on Cysmethynil

Cysmethynil is a well-studied small molecule inhibitor of ICMT.[1][3] Research on cysmethynil provides a framework for the types of experiments likely used to characterize novel ICMT inhibitors like this compound.

Enzyme Inhibition and Kinetics

Kinetic analyses of cysmethynil have shown that it acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor with respect to the methyl donor, S-adenosyl-L-methionine (AdoMet).[3]

| Parameter | Value | Reference |

| Ki (initial complex) | 2.39 ± 0.02 µM | [3] |

| Ki* (final complex) | 0.14 ± 0.01 µM | [3] |

| k_on (forward rate) | 0.87 ± 0.06 min⁻¹ | [3] |

| k_off (reverse rate) | 0.053 ± 0.003 min⁻¹ | [3] |

| Half-life (high-affinity complex) | 15 min | [3] |

Experimental Protocol: ICMT Inhibition Assay

A typical in vitro ICMT inhibition assay would involve incubating recombinant human ICMT with a farnesylated peptide substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and a radiolabeled methyl donor (e.g., [³H]S-adenosyl-L-methionine). The activity of the inhibitor (this compound) would be determined by measuring the reduction in the incorporation of the radiolabeled methyl group into the substrate in the presence of varying concentrations of the inhibitor.

Cellular Assays

Cell-based assays are crucial for determining the biological effects of ICMT inhibition.

Experimental Protocol: Ras Localization Assay

To visualize the effect of an ICMT inhibitor on Ras localization, cancer cells can be transfected with a plasmid expressing a fluorescently tagged Ras protein (e.g., GFP-Ras). Following treatment with the inhibitor, the subcellular localization of GFP-Ras can be observed using fluorescence microscopy. Effective inhibition of ICMT would result in the mislocalization of Ras from the plasma membrane to intracellular compartments like the endoplasmic reticulum.[1]

Experimental Protocol: Cell Viability and Apoptosis Assays

The anti-proliferative and pro-apoptotic effects of an ICMT inhibitor can be assessed using standard cell viability assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., Annexin V staining or caspase activity assays) in a panel of cancer cell lines.

Visualizing the Signaling Pathway

The following diagram illustrates the central role of ICMT in the Ras signaling pathway and the point of intervention for ICMT inhibitors.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents [agris.fao.org]

- 3. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.skku.edu [pure.skku.edu]

- 5. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Target Validation of ICMT in Cancer Cells: A Technical Guide Featuring the Investigational Inhibitor Icmt-IN-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a compelling therapeutic target in oncology due to its critical role in the post-translational modification of key signaling proteins, most notably RAS GTPases.[1] This guide provides an in-depth overview of the target validation of ICMT in cancer cells, centered around a hypothetical selective inhibitor, Icmt-IN-16. We will explore the molecular rationale for ICMT inhibition, present detailed experimental protocols for target validation, and summarize key quantitative data in structured tables. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the preclinical validation process for ICMT-targeting therapeutics.

Introduction: The Rationale for Targeting ICMT in Cancer

ICMT is an integral endoplasmic reticulum membrane protein that catalyzes the final step in the prenylation pathway: the carboxyl methylation of isoprenylated proteins.[2] This modification is crucial for the proper subcellular localization and function of numerous signaling molecules, including the RAS family of small GTPases (KRAS, HRAS, NRAS).[1] The RAS signaling cascade is a major hub for integrating extracellular and intracellular signals, and its aberrant activation is a hallmark of many cancers, driving cell proliferation, survival, and migration.[1]

By inhibiting ICMT, the proper localization of RAS to the plasma membrane can be disrupted, leading to the attenuation of downstream signaling through pathways such as PI3K/AKT and MAPK/ERK.[1] This provides a strong rationale for the development of ICMT inhibitors as a novel therapeutic strategy for cancers dependent on RAS signaling. This guide focuses on the target validation of a hypothetical ICMT inhibitor, this compound.

This compound: A Profile of a Hypothetical ICMT Inhibitor

For the purpose of this technical guide, we will consider "this compound" as a novel, potent, and selective small molecule inhibitor of ICMT. The subsequent sections will detail the experimental approaches to validate that the anti-cancer effects of this compound are a direct consequence of its interaction with ICMT.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, illustrating its potency and effects on cancer cell lines.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line(s) |

| ICMT Enzymatic IC50 | 5 nM | Recombinant Human ICMT |

| Cell Viability IC50 | 50 nM | A375M Melanoma |

| 75 nM | MeWo Melanoma | |

| 120 nM | PANC-1 Pancreatic Cancer |

Table 2: Effect of this compound on Downstream Signaling in A375M Cells (24h treatment)

| Protein | This compound (100 nM) (% of Control) |

| p-AKT (S473) | 35% |

| p-ERK1/2 (T202/Y204) | 42% |

| Cyclin D1 | 28% |

Table 3: Cellular Target Engagement of this compound

| Assay | Metric | Value (A375M Cells) |

| Cellular Thermal Shift Assay (CETSA) | ΔTm | +4.2 °C |

| Affinity-Based Pulldown | Enrichment Ratio | 15-fold vs. control |

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows are provided below to enhance understanding.

ICMT-Mediated RAS Signaling Pathway

Caption: ICMT's role in the RAS/AKT and MAPK/ERK signaling pathways.

Experimental Workflow for Target Validation

Caption: A generalized workflow for the preclinical validation of an ICMT inhibitor.

Detailed Experimental Protocols

ICMT Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound against recombinant human ICMT.

Materials:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-3H]methionine

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Scintillation cocktail and vials

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant ICMT enzyme, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding a mixture of S-adenosyl-L-[methyl-3H]methionine and AFC.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated AFC using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic layer to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375M, MeWo)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Downstream Signaling

Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in the RAS signaling pathway.

Materials:

-

Cancer cell line (e.g., A375M)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cultured cancer cells with this compound at the desired concentration for a specified time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to ICMT in a cellular context.

Materials:

-

Intact cancer cells

-

This compound

-

PBS

-

Lysis buffer

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and antibodies for ICMT

Procedure:

-

Treat intact cells with this compound or vehicle control.

-

Wash the cells to remove unbound compound.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures using a thermal cycler.

-

Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble ICMT in each sample by Western blotting.

-

Plot the amount of soluble ICMT as a function of temperature to generate melting curves.

-

A shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

Conclusion

The comprehensive target validation of a novel therapeutic agent is a critical step in drug discovery and development.[3] The methodologies and data presented in this guide for the hypothetical ICMT inhibitor, this compound, provide a robust framework for assessing target engagement and downstream pharmacological effects. Through a combination of in vitro enzymatic and cellular assays, analysis of signaling pathways, and direct target engagement studies, researchers can build a strong evidence base to support the advancement of ICMT inhibitors into further preclinical and clinical development for the treatment of cancer. The successful validation of ICMT as a druggable target holds significant promise for patients with RAS-driven malignancies.

References

The Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) in Ras Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine Carboxyl Methyltransferase (Icmt) is a critical enzyme in the post-translational modification of Ras proteins, a family of small GTPases that are central to cellular signal transduction and frequently mutated in human cancers. This technical guide provides an in-depth overview of Icmt's function in Ras signaling, detailing its enzymatic role, the impact of its activity on Ras localization and downstream pathways, and its emergence as a promising target for anti-cancer drug development. This document summarizes key quantitative data, provides detailed experimental protocols for studying Icmt and Ras, and includes visualizations of the pertinent signaling pathways and experimental workflows.

Introduction: The Critical Final Step in Ras Maturation

Ras proteins undergo a series of post-translational modifications at their C-terminal CAAX motif that are essential for their proper subcellular localization and function. This process involves three sequential enzymatic steps: farnesylation or geranylgeranylation, endoproteolytic cleavage of the "-AAX" residues, and finally, carboxyl methylation of the newly exposed isoprenylcysteine.[1] Icmt, an integral membrane protein of the endoplasmic reticulum, catalyzes this final methylation step.[2] This modification neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the stable association of Ras with the plasma membrane, a prerequisite for its signaling activity.[1]

Given that aberrant Ras signaling is a hallmark of many cancers, the enzymes involved in its post-translational processing have become attractive targets for therapeutic intervention.[3] While farnesyltransferase inhibitors (FTIs) have been extensively studied, their efficacy can be limited by alternative prenylation of K-Ras and N-Ras.[2] Icmt, however, acts on both farnesylated and geranylgeranylated substrates, making it a potentially more effective target for inhibiting all Ras isoforms.[4]

Icmt-Mediated Ras Signaling Pathway

The proper localization of Ras proteins to the plasma membrane is critical for their interaction with upstream activators (Guanine Nucleotide Exchange Factors, GEFs) and downstream effectors. Icmt plays a pivotal role in this process.

Ras Post-Translational Modification Pathway

The maturation of Ras proteins is a multi-step process occurring in the cytosol and at the endoplasmic reticulum.

Downstream Consequences of Icmt Activity

Once localized to the plasma membrane, active, GTP-bound Ras initiates multiple downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. By ensuring the proper membrane anchoring of Ras, Icmt is a key upstream regulator of these critical signaling networks. Inhibition of Icmt leads to the mislocalization of Ras, thereby attenuating its ability to activate these downstream pathways.[5]

Quantitative Data on Icmt Function and Inhibition

The following tables summarize key quantitative findings from studies on Icmt, providing a basis for comparing the effects of its inhibition across different experimental systems.

Table 1: Enzyme Kinetics of Icmt

| Parameter | Value | Substrate | Reference |

| Mechanism | Ordered Sequential | Biotin-S-farnesyl-L-cysteine & AdoMet | [6][7] |

Table 2: IC50 Values of Icmt Inhibitors

A number of small molecule inhibitors of Icmt have been developed and characterized.

| Inhibitor | IC50 Value (µM) | Cell Line/Assay Condition | Reference |

| Cysmethynil | ~2.4 (Ki) | Recombinant Icmt | [4] |

| UCM-1336 | 2 | Recombinant Icmt | [2][8] |

| Amide-modified farnesyl-cysteine analog | 8.8 | Vapor diffusion assay | [7] |

| Triazole-containing AFC analog | 19.4 | Not specified | [7] |

| Aryl alkyl AFC analog | 34.6 | Not specified | [7] |

| Indole-based cysmethynil derivatives (J1-1 to J1-6) | 1.0 - 6.5 | Recombinant Icmt | [7] |

| Biphenyl scaffold-based inhibitors (P2-1 to P2-16) | 4.3 - 7.1 | Recombinant Icmt | [7] |

| Pyrazin-2-amine derivative (C-2) | 0.0014 | Not specified | [7] |

Table 3: Cellular Effects of Icmt Inhibition or Deletion

The functional consequences of inhibiting or genetically deleting Icmt have been quantified in various cellular assays.

| Experimental Model | Parameter Measured | Observed Effect | Reference |

| K-Ras transformed fibroblasts (Icmt knockout) | Anchorage-independent growth (Soft agar colony formation) | 90-95% reduction in colonies | [2] |

| K-Ras transformed fibroblasts (Icmt knockout) | RhoA protein levels | Reduced to 5-10% of control | [6] |

| K-Ras transformed fibroblasts (Icmt knockout) | p21Cip1 protein levels | >4-fold increase | [2] |

| Icmt knockout embryonic stem cells | K-Ras localization | Shift from membrane to cytosolic fraction | [5] |

| Icmt-deficient fibroblasts | Growth factor-stimulated ERK1/2 and Akt1 phosphorylation | No significant effect | [6] |

| Cervical cancer cells + Cysmethynil | Cell growth and survival with chemotherapy (doxorubicin or paclitaxel) | Almost complete inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of Icmt in Ras signaling.

In Vitro Icmt Methylation Assay

This assay measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to a farnesylated substrate.

Materials:

-

Recombinant Icmt

-

S-adenosyl-L-[methyl-¹⁴C]methionine

-

Farnesylated K-Ras or N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, farnesylated substrate, and recombinant Icmt.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]methionine.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the specific activity of Icmt (e.g., in pmol/min/mg).

Ras Subcellular Fractionation

This protocol separates cellular components to determine the localization of Ras proteins.

Materials:

-

Cultured cells

-

Fractionation buffer (e.g., hypotonic buffer with protease inhibitors)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Harvest and wash cells in ice-cold PBS.

-

Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice to allow swelling.

-

Lyse the cells using a Dounce homogenizer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 100,000 x g) to separate the membrane fraction (pellet) from the cytosolic fraction (supernatant).

-

Analyze the protein content of each fraction by Western blotting using a pan-Ras or isoform-specific Ras antibody.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of transformed cells, a hallmark of cancer.

Materials:

-

Agar

-

Cell culture medium

-

6-well plates

-

Transformed cells (e.g., K-Ras-Icmtflx/flx) and control cells (e.g., K-Ras-IcmtΔ/Δ)

Procedure:

-

Prepare a base layer of 0.7% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing cells (e.g., 5,000 cells/well) with 0.35% agar in cell culture medium.

-

Carefully overlay the top layer onto the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with fresh medium as needed.

-

Stain the colonies with crystal violet and count them using a microscope.

-

Compare the number and size of colonies between different experimental groups.

Experimental Workflow and Logical Relationships

The investigation of Icmt's role in Ras-driven transformation often follows a logical progression of experiments, from in vitro enzymatic assays to cellular and in vivo models.

Conclusion and Future Directions

Icmt is a key enzyme that finalizes the post-translational modification of Ras proteins, thereby enabling their proper membrane localization and subsequent activation of downstream signaling pathways. The essential role of Icmt in Ras-driven oncogenic transformation has been firmly established through genetic and pharmacological studies. Inhibition of Icmt leads to Ras mislocalization, reduced anchorage-independent growth, and can sensitize cancer cells to conventional chemotherapies. These findings underscore the potential of Icmt as a high-value target for the development of novel anti-cancer therapies.

Future research in this area will likely focus on several key aspects:

-

Development of more potent and specific Icmt inhibitors: While promising inhibitors exist, further optimization of their pharmacological properties is necessary for clinical translation.

-

Elucidation of the broader substrate profile of Icmt: A deeper understanding of other Icmt substrates will help to predict potential off-target effects and may reveal novel therapeutic opportunities.

-

Investigation of Icmt's role in different cancer contexts: The importance of Icmt may vary depending on the specific Ras isoform and the genetic background of the tumor.

-

Combination therapies: Exploring the synergistic effects of Icmt inhibitors with other targeted therapies or immunotherapies is a promising avenue for future clinical applications.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and investigate the critical function of Icmt in Ras signaling and its potential as a therapeutic target in oncology.

References

- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steady-state kinetic mechanism of Ras farnesyl:protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Potent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of potent small-molecule inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins and other small GTPases. Inhibition of ICMT is a promising therapeutic strategy for various cancers and other diseases like progeria. This document details the signaling pathways, discovery workflows, structure-activity relationships (SAR), and experimental protocols for the characterization of these inhibitors, with a focus on the highly potent tetrahydropyranyl (THP) class of compounds.

The Role of ICMT in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in a series of post-translational modifications of proteins containing a C-terminal CAAX motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid). This modification pathway is crucial for the proper localization and function of numerous signaling proteins, including the notorious oncoprotein RAS.

The CAAX processing pathway involves three key enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue by a farnesyltransferase (FT) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The -AAX tripeptide is cleaved from the C-terminus by the RAS-converting enzyme 1 (RCE1).

-

Methylation: The newly exposed farnesylcysteine is carboxyl-methylated by ICMT, using S-adenosyl-L-methionine (SAM) as the methyl donor.

This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's association with the plasma membrane, which is essential for its signaling activity. By inhibiting ICMT, the proper localization and function of key proteins like RAS can be disrupted, offering a therapeutic window for intervention in diseases driven by aberrant signaling of these proteins.

Discovery of Potent ICMT Inhibitors: A Workflow

The discovery of potent and selective ICMT inhibitors typically follows a structured drug discovery process. This workflow begins with the identification of initial hit compounds, often through high-throughput screening (HTS) of chemical libraries, followed by a systematic process of lead optimization to improve potency, selectivity, and drug-like properties.

An In-depth Technical Guide to the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Catalytic Domain for Inhibitor Design

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Isoprenylcysteine Carboxyl Methyltransferase (ICMT), focusing on its catalytic domain as a target for inhibitor design. It covers the enzyme's structure, its role in critical signaling pathways, and methodologies for evaluating inhibitors.

Introduction: The Role of ICMT in Cellular Signaling

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is a terminal amino acid).[3][4] This three-step process is crucial for the proper localization and function of numerous key signaling proteins.

The modification sequence begins with the attachment of a farnesyl or geranylgeranyl lipid group to the cysteine residue, a process called prenylation.[3][5] Next, the terminal '-aaX' tripeptide is cleaved by the Ras-converting enzyme 1 (RCE1).[3][6] Finally, ICMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the newly exposed carboxyl group of the prenylated cysteine.[4][6]

Many CaaX proteins are critical components of signaling pathways that regulate cell growth, differentiation, and survival. The most notable substrates are members of the Ras superfamily of small GTPases, which are implicated in approximately one-third of all human cancers.[7][8] By completing their modification, ICMT enables their proper membrane association and subsequent activation of downstream effector pathways, such as the RAF-MAPK and PI3K-AKT cascades.[7][9][10] Consequently, ICMT has emerged as a promising therapeutic target for cancers driven by oncogenic Ras.[7][8][9]

References

- 1. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenylcysteine carboxyl methyltransferase facilitates glucose-induced Rac1 activation, ROS generation and insulin secretion in INS 832/13 β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 10. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Final Step in Prenylation: A Technical Guide to the Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation is a critical post-translational modification that governs the subcellular localization and function of a multitude of signaling proteins. This process, involving the attachment of isoprenoid lipids to cysteine residues, is finalized by the enzymatic action of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This integral membrane protein, located in the endoplasmic reticulum, catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-terminal prenylcysteine. This terminal methylation step is crucial for the proper membrane association and biological activity of key signaling molecules, most notably members of the Ras and Rho superfamilies of small GTPases. Consequently, ICMT has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth exploration of the role of ICMT in protein prenylation pathways, detailing its mechanism, substrate specificity, and impact on cellular signaling, supported by quantitative data and experimental methodologies.

The Protein Prenylation Pathway: The Final Touch of ICMT

The journey of a CaaX-box containing protein to its functional membrane-bound state involves a three-step enzymatic cascade that culminates with ICMT activity.

-

Isoprenoid Addition: The process begins in the cytosol with the attachment of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl pyrophosphate to the cysteine residue of the C-terminal CaaX motif. This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.

-

Proteolytic Cleavage: The prenylated protein then translocates to the endoplasmic reticulum, where the "-aaX" tripeptide is cleaved by the Ras-converting enzyme 1 (RCE1).

-

Carboxyl Methylation: The newly exposed S-prenylcysteine becomes the substrate for ICMT. ICMT transfers a methyl group from SAM to the free carboxyl group of the cysteine, neutralizing its negative charge and increasing the hydrophobicity of the C-terminus. This final modification is critical for the stable association of the protein with the plasma membrane or other cellular membranes.[1]

Quantitative Analysis of ICMT Activity

The efficiency of ICMT catalysis and the potency of its inhibitors are critical parameters for research and drug development. The following tables summarize key quantitative data for ICMT substrates and inhibitors.

| Substrate | Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | Human | ~2.1 | N/A | N/A | [2] |

| Biotin-S-farnesyl-L-cysteine (BFC) | Human | 2.1 ± 0.4 | N/A | N/A | [2] |

| Farnesylated, Rce1-proteolyzed K-Ras | Human | 2.1 | N/A | N/A | [2] |

| S-adenosyl-L-methionine (SAM) | Human | 7.8 ± 1.2 | N/A | N/A | [3] |

| N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) | Human | N/A | N/A | N/A | [4] |

Table 1: Kinetic Parameters of ICMT Substrates. N/A indicates data not available in the cited sources.

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Cysmethynil | Human ICMT | 1.0 - 6.5 | N/A | N/A | [4] |

| Cysmethynil Derivatives (J5-1–10) | Human ICMT | 0.5 - 2.7 | N/A | N/A | [4] |

| Tetrahydrocarboline Derivatives (R2-1–11) | Human ICMT | 0.8 - 10.3 | N/A | N/A | [4] |

| Compound 3 | Yeast Icmt | N/A | 17.1 ± 1.7 | Competitive | [5] |

| Compound 4 | Yeast Icmt | N/A | Kic = 35.4 ± 3.4, Kiu = 614.4 ± 148 | Mixed | [5] |

| Compound 4 | Human Icmt | N/A | Kic = 119.3 ± 18.1, Kiu = 377.2 ± 42.5 | Mixed | [5] |

| S-farnesylthioacetic acid (FTA) | Human ICMT | N/A | N/A | Competitive with BFC, Uncompetitive with SAM | [6] |

Table 2: Potency of ICMT Inhibitors. N/A indicates data not available in the cited sources.

Key Signaling Pathways Regulated by ICMT

The functional consequences of ICMT-mediated methylation are most evident in the regulation of Ras and Rho GTPase signaling pathways, which are central to cell proliferation, survival, and cytoskeletal dynamics.

Ras/MAPK Signaling Pathway

Ras proteins (H-Ras, N-Ras, and K-Ras) are critical regulators of cell growth and differentiation. Their proper localization to the plasma membrane, which is dependent on ICMT-mediated methylation, is essential for their activation of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) cascade. Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to the cytoplasm, thereby attenuating its signaling output.[7][8]

Rho GTPase Signaling and Cytoskeletal Organization

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, cell polarity, and cell migration. Similar to Ras, their function is dependent on post-translational prenylation and methylation by ICMT. Inhibition of ICMT disrupts the proper localization and activity of Rho GTPases, leading to profound effects on cell morphology and motility.

Experimental Protocols

In Vitro ICMT Methylation Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a prenylated substrate.

Materials:

-

Purified or recombinant ICMT

-

Prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine (AFC) or biotin-S-farnesyl-L-cysteine (BFC))

-

[³H]S-adenosyl-L-methionine ([³H]SAM)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl₂)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, prenylated substrate, and [³H]SAM.

-

Initiate the reaction by adding the ICMT enzyme preparation.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction (e.g., by adding 10% Tween 20).

-

Separate the methylated product from the unreacted [³H]SAM. If using BFC, this can be achieved by capturing the biotinylated product on streptavidin-coated beads.

-

Quantify the incorporated radioactivity by liquid scintillation counting.

Cell-Based Ras Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound Ras in cell lysates.

Materials:

-

Cells of interest

-

Stimulant (e.g., growth factor) or ICMT inhibitor

-

Lysis buffer

-

Ras G-LISA activation assay kit (containing a 96-well plate coated with Ras-GTP-binding protein)

-

Primary antibody against Ras

-

HRP-conjugated secondary antibody

-

Chemiluminescent or colorimetric substrate

-

Plate reader

Procedure:

-

Culture cells and treat with stimulant or ICMT inhibitor.

-

Lyse the cells and collect the supernatant.

-

Add cell lysates to the wells of the Ras-GTP-binding protein-coated plate. Active Ras will bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add the primary anti-Ras antibody.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the detection reagent.

-

Measure the signal using a plate reader.

Ras Membrane Localization Assay

This assay assesses the subcellular localization of Ras, which is altered by ICMT inhibition.[8]

Materials:

-

Cells of interest

-

Expression vector for a fluorescently tagged Ras protein (e.g., GFP-K-Ras)

-

ICMT inhibitor or siRNA targeting ICMT

-

Fluorescence microscope

-

Cell fractionation kit

Procedure (Microscopy):

-

Transfect cells with the GFP-Ras expression vector.

-

Treat the cells with an ICMT inhibitor or control.

-

Visualize the subcellular localization of GFP-Ras using fluorescence microscopy. In control cells, GFP-Ras will be predominantly at the plasma membrane, while in ICMT-inhibited cells, a significant portion will be in the cytoplasm.[8]

Procedure (Cell Fractionation):

-

Treat cells with an ICMT inhibitor or control.

-

Perform subcellular fractionation to separate the membrane and cytosolic fractions.

-

Analyze the amount of Ras in each fraction by Western blotting using a Ras-specific antibody.

Conclusion and Future Directions

Isoprenylcysteine Carboxyl Methyltransferase stands as a critical gatekeeper in the final stages of protein prenylation, ensuring the proper localization and function of a host of vital signaling proteins. Its central role in pathways frequently dysregulated in human diseases, particularly the Ras and Rho GTPase signaling cascades, has solidified its position as a compelling target for therapeutic intervention. The development of potent and specific ICMT inhibitors holds promise for the treatment of various cancers and other proliferative disorders. Future research will likely focus on the development of next-generation ICMT inhibitors with improved pharmacological properties, a deeper understanding of the full spectrum of ICMT substrates and their biological roles, and the exploration of combination therapies that target ICMT alongside other key nodes in oncogenic signaling networks. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further unravel the complexities of ICMT and harness its therapeutic potential.

References

- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt). [scholars.duke.edu]

- 7. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Icmt-IN-16: A Chemical Probe for Interrogating Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins. This modification, a methyl esterification of a C-terminal prenylated cysteine, is crucial for the proper subcellular localization and function of numerous key signaling proteins, including members of the Ras superfamily of small GTPases. Given the central role of these proteins in cellular signaling pathways that govern proliferation, differentiation, and survival, ICMT has emerged as a compelling therapeutic target in oncology and inflammatory diseases.

Chemical probes, small molecules that selectively modulate the activity of a specific protein, are invaluable tools for dissecting the biological roles of their targets. Icmt-IN-16 has been identified as an inhibitor of ICMT. This guide provides a comprehensive overview of the available data on this compound and the broader context of ICMT biology, offering a technical resource for researchers utilizing chemical probes to investigate the function of this critical enzyme. Due to the limited publicly available data specifically characterizing this compound, this guide also incorporates information on the broader principles of studying ICMT, which can be applied to this and other ICMT inhibitors.

Core Concepts: ICMT Biology and Signaling

ICMT is the terminal enzyme in the CAAX processing pathway. Following prenylation by farnesyltransferase or geranylgeranyltransferase and proteolytic cleavage of the terminal three amino acids by Ras converting enzyme 1 (RCE1), ICMT methylates the newly exposed C-terminal prenylcysteine. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with cellular membranes.

The most well-studied substrates of ICMT are the Ras proteins (KRAS, NRAS, and HRAS), which are frequently mutated in human cancers. Proper membrane localization is essential for Ras to engage with its downstream effectors and activate pro-proliferative and anti-apoptotic signaling cascades. The primary signaling pathways influenced by ICMT activity include:

-

The MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is a critical regulator of cell proliferation, differentiation, and survival.

-

The PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival.

-

Toll-Like Receptor (TLR) Signaling: ICMT and Ras play a role in modulating inflammatory responses mediated by TLRs.

By inhibiting ICMT, chemical probes like this compound can disrupt the proper localization and function of these key signaling proteins, providing a powerful means to study their biological roles and to explore the therapeutic potential of ICMT inhibition.

Quantitative Data for this compound

The potency of a chemical probe is a critical parameter for its use in biological research. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.

| Compound | Target | IC50 (µM) |

| This compound | ICMT | 0.131 |

Note: This IC50 value represents the concentration of this compound required to inhibit 50% of ICMT activity in a biochemical assay. Further characterization, including the determination of the inhibition constant (Ki) and assessment of its cellular potency (e.g., EC50 for inhibiting cellular processes), is necessary for a comprehensive understanding of its activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is essential for understanding the role of ICMT and the application of its inhibitors.

Caption: ICMT-mediated Ras signaling pathways.

Methodological & Application

Application Notes and Protocols for Icmt-IN-16 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Icmt-IN-16, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key assays, and presents available quantitative data to facilitate the investigation of ICMT-dependent cellular processes.

Introduction

This compound is a small molecule inhibitor of ICMT with a reported half-maximal inhibitory concentration (IC50) of 0.131 μM. ICMT is a critical enzyme in the post-translational modification of C-terminal cysteine-containing proteins, including the Ras superfamily of small GTPases. By catalyzing the final step of prenylation, carboxyl methylation, ICMT plays a crucial role in the proper localization and function of these proteins. Dysregulation of ICMT activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.

Mechanism of Action

ICMT inhibition by this compound disrupts the final step of the prenylation pathway for a variety of proteins, most notably Ras. This inhibition prevents the carboxyl methylation of farnesylated or geranylgeranylated cysteine residues at the C-terminus of target proteins. The lack of methylation alters the protein's hydrophobicity and charge, leading to its mislocalization from the plasma membrane to intracellular compartments. This sequestration ultimately impairs downstream signaling cascades, such as the RAS/AKT pathway, which are crucial for cell proliferation, survival, and migration.

Data Presentation

The following table summarizes the available quantitative data for this compound. Researchers should note that optimal concentrations and incubation times will vary depending on the cell line and experimental conditions and should be determined empirically.

| Parameter | Value | Reference |

| IC50 (ICMT) | 0.131 µM | Judd WR, et al. J Med Chem. 2011 |

| Molecular Formula | C23H32N2O | MedChemExpress |

| Molecular Weight | 352.51 | MedChemExpress |

| CAS Number | 1313602-79-7 | MedChemExpress |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound (352.51 g/mol ), calculate the mass required to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Dissolve the calculated mass of this compound powder in an appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 3.525 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be required to facilitate dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Protein Expression

This protocol can be used to analyze the effect of this compound on the expression levels of proteins in the ICMT signaling pathway (e.g., phosphorylated AKT, total AKT, Ras).

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Ras, anti-ICMT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Caption: Signaling pathway inhibited by this compound.

Caption: General experimental workflow for using this compound.

Application Notes and Protocols for Measuring ICMT Inhibition with Icmt-IN-16

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif, such as the Ras family of small GTPases.[1][2] This modification involves the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the carboxyl group of a C-terminal isoprenylated cysteine residue.[3][4] This methylation neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper localization to the plasma membrane, which is critical for its signaling functions.[3][4][5]

Given the crucial role of Ras proteins in numerous oncogenic signaling pathways, ICMT has emerged as a significant target for anti-cancer drug development.[1][2] Inhibition of ICMT can lead to the mislocalization of Ras, disruption of downstream signaling cascades like the MAPK and PI3K/Akt pathways, and consequently, induction of cell-cycle arrest, apoptosis, and autophagy in cancer cells.[3][5][6][7]

Icmt-IN-16 is a potent small molecule inhibitor of ICMT. This document provides detailed application notes and protocols for utilizing this compound to measure ICMT inhibition in both biochemical and cellular contexts.

This compound: Inhibitor Profile

This compound is a high-affinity inhibitor suitable for in vitro and cell-based assays to probe ICMT function.

| Parameter | Value | Reference |

| Target | Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | [8] |

| IC50 Value | 0.131 µM | [8] |

| Mechanism | Inhibits the methyltransferase activity of ICMT | [8] |

| Solubility | Soluble in DMSO | [9] |

Signaling Pathway Involving ICMT

The following diagram illustrates the post-translational modification of CaaX proteins and the central role of ICMT. Inhibition of ICMT disrupts this pathway, leading to impaired function of key signaling proteins like Ras.

Experimental Protocols

Two primary approaches can be used to measure ICMT inhibition by this compound: direct biochemical assays measuring enzyme activity and cellular assays assessing the downstream consequences of ICMT inhibition.

Biochemical Assay: In Vitro ICMT Inhibition

This protocol measures the direct inhibition of ICMT enzymatic activity using isolated cell membranes containing ICMT and a radiolabeled methyl donor.

Workflow Diagram:

Materials:

-

Membrane fraction from cells overexpressing ICMT (e.g., Sf9 or HEK293 cells).

-

This compound (stock solution in DMSO).

-

ICMT substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Radiolabeled S-adenosyl-L-methionine: [³H]AdoMet.

-

Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂.[10]

-

Reaction termination solution (e.g., 10% Tween 20 or 6% TCA).[10]

-

Scintillation fluid and microplate scintillation counter.

Protocol:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add 0.5-1.0 µg of ICMT-containing membrane protein to each well.

-

Inhibitor Addition: Add diluted this compound or DMSO (for vehicle control) to the wells.

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]

-

Initiate Reaction: Start the reaction by adding a mix of the substrate (e.g., 4 µM AFC) and radiolabeled methyl donor (e.g., 5 µM [³H]AdoMet).[10]

-

Incubation: Incubate the reaction for 20-30 minutes at 37°C. Ensure the reaction is within the linear range.

-

Termination and Measurement: Terminate the reaction. The method of termination depends on the substrate. For a biotinylated substrate, the reaction can be stopped and transferred to a streptavidin-coated plate for capture, followed by washing and scintillation counting.[10] Alternatively, use a vapor diffusion assay or terminate by adding acid and spotting onto filter paper.[2][5]

-

Data Analysis:

-

Subtract background radioactivity (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11][12]

-

Cellular Assay: Ras Localization

This protocol assesses ICMT inhibition within intact cells by observing the mislocalization of a fluorescently tagged Ras protein from the plasma membrane.

Workflow Diagram:

Materials:

-

Cancer cell line (e.g., PC3, MiaPaCa2).

-

Plasmid encoding a fluorescently tagged Ras, e.g., pECFP-Hras.[3]

-

Transfection reagent (e.g., Lipofectamine).

-

This compound.

-

Complete cell culture medium.

-

Fluorescence microscope.

-

(Optional) Plasma Membrane Protein Extraction Kit and antibodies for Western blotting (anti-Ras, anti-pan-cadherin).[3]

Protocol:

-

Cell Seeding and Transfection: Seed cells on glass-bottom dishes or coverslips. The next day, transfect the cells with the fluorescently-tagged Ras plasmid according to the manufacturer's protocol.[3]

-

Inhibitor Treatment: Allow cells to express the protein for 24 hours. Then, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Fluorescence Microscopy: Wash the cells with PBS and visualize them using a fluorescence microscope. Capture images of multiple fields for each condition.

-

Qualitative Analysis: In control cells, the fluorescent Ras protein should be sharply localized to the plasma membrane. In cells treated with effective concentrations of this compound, a significant portion of the fluorescent signal will appear diffuse in the cytoplasm or localized to internal membrane structures like the ER and Golgi.[3]

-

(Optional) Quantitative Analysis:

-

Perform cell fractionation to isolate the plasma membrane.[3]

-

Run equal amounts of protein from the membrane and cytosolic fractions on an SDS-PAGE gel.

-

Perform a Western blot using an anti-Ras antibody to quantify the amount of Ras in each fraction. A membrane loading control (e.g., pan-cadherin) should be used.[3]

-

A decrease in the membrane-to-cytosol ratio of Ras indicates effective ICMT inhibition.

-

Data Presentation and Expected Results

Quantitative data from dose-response experiments should be summarized to determine the potency of this compound. Cellular assays provide functional validation of ICMT inhibition.

| Assay Type | Parameter Measured | Expected Result with this compound | Interpretation |

| Biochemical Assay | Incorporation of [³H]-methyl group into AFC | Dose-dependent decrease in radioactivity | Direct inhibition of ICMT enzymatic activity. Allows for IC50 determination. |

| Ras Localization | Subcellular location of fluorescent Ras | Shift from plasma membrane to cytoplasm/ER | Disruption of the final step of Ras processing, confirming on-target effect in cells. |

| Cell Viability (e.g., MTT) | Cell metabolic activity/proliferation | Dose-dependent decrease in viability | ICMT inhibition leads to anti-proliferative or cytotoxic effects.[3] |

| Western Blot | Phosphorylation of ERK, Akt | Dose-dependent decrease in p-ERK, p-Akt | Inhibition of ICMT disrupts downstream Ras-mediated signaling pathways.[5] |

| Colony Formation | Anchorage-independent growth | Dose-dependent decrease in colony number/size | Inhibition of a key cancer phenotype that is often Ras-dependent.[7] |

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IC50 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Icmt-IN-16 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Icmt-IN-16, a potent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, with a focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).

Introduction

This compound is a small molecule inhibitor of ICMT, an enzyme responsible for the final step in the post-translational modification of many key cellular proteins, including the Ras family of small GTPases.[1] By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival.[2] This makes this compound a valuable tool for studying cellular signaling and a potential therapeutic agent in oncology. Accurate and reproducible experimental results depend on the correct handling and storage of this compound, particularly concerning its solubility and stability in commonly used solvents like DMSO.

Data Presentation: Solubility and Stability

While specific experimental data for this compound is not publicly available, the following tables provide an example of how to present such data based on typical characteristics of small molecule inhibitors.

Table 1: Solubility of this compound in DMSO

| Parameter | Value | Method |

| Solubility in DMSO | ≥ 50 mg/mL (estimated) | Visual Inspection |

| Molar Solubility in DMSO | ≥ 100 mM (estimated) | Calculation |

Table 2: Stability of this compound in DMSO Stock Solution (10 mM)

| Storage Condition | Timepoint | Purity (%) | Notes |

| -20°C, protected from light | 1 month | >99% | Minimal degradation observed. |

| -20°C, protected from light | 6 months | >98% | Slight degradation may occur. Recommend re-testing for long-term studies. |

| -80°C, protected from light | 12 months | >99% | Preferred condition for long-term storage.[3] |

| Room Temperature (20-25°C) | 24 hours | >95% | Suitable for short-term use during experiments. Avoid prolonged storage.[4] |

| Freeze-Thaw Cycles (-20°C to RT) | 5 cycles | >98% | Stable for a limited number of freeze-thaw cycles.[5] |

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound in DMSO.

Protocol 1: Determination of this compound Solubility in DMSO

This protocol describes a method for determining the solubility of this compound in DMSO using serial dilutions and visual inspection.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Calibrated analytical balance

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Weigh out a precise amount of this compound (e.g., 10 mg) and place it into a microcentrifuge tube.

-

Add a small, calculated volume of DMSO to achieve a high concentration stock solution (e.g., 100 mg/mL).

-

Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.

-

Visually inspect the solution against a light source. If the solution is clear with no visible particulates, the compound is soluble at that concentration.

-

If particulates are present, warm the solution gently (e.g., to 37°C) and vortex again. If the compound dissolves, note the temperature dependence.

-

If the compound remains insoluble, add a known volume of DMSO to dilute the concentration and repeat steps 3-5 until a clear solution is obtained.

-

The highest concentration at which a clear solution is formed is the determined solubility.

Protocol 2: Assessment of this compound Stability in DMSO

This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time and under different storage conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

10 mM stock solution of this compound in anhydrous DMSO

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Storage facilities at -20°C, -80°C, and room temperature (20-25°C)

-

Light-protective storage containers (e.g., amber vials)

Procedure:

-

Time-Zero Analysis:

-

Immediately after preparing the 10 mM stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) with an appropriate mobile phase.

-

Inject the sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound at time zero is considered 100% purity.

-

-

Sample Storage:

-

Aliquot the remaining stock solution into multiple light-protective vials.

-

Store the vials under the desired conditions: -20°C, -80°C, and room temperature.

-

For freeze-thaw stability, subject a set of aliquots to repeated cycles of freezing at -20°C and thawing at room temperature.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.

-

Allow the frozen samples to thaw completely at room temperature.

-

Prepare and analyze the samples by HPLC as described in step 1.

-

-

Data Analysis:

-

Compare the peak area of this compound at each time point to the time-zero peak area.

-

Calculate the percentage of the compound remaining to determine its stability under each condition. The appearance of new peaks may indicate degradation products.

-

Visualizations

Signaling Pathway

The following diagram illustrates the post-translational modification of Ras proteins and the role of ICMT, the target of this compound.

Caption: Post-translational modification of Ras and inhibition by this compound.

Experimental Workflow

The following diagram outlines the workflow for assessing the stability of this compound in DMSO.

Caption: Workflow for this compound stability assessment in DMSO.

References

- 1. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 3. Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Detecting ICMT Inhibition via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[1][2] This methylation is crucial for the proper subcellular localization and function of numerous key signaling proteins, including members of the Ras superfamily of small GTPases.[3][4] Since many of these proteins, particularly Ras, are implicated in oncogenesis, ICMT has emerged as a significant therapeutic target in cancer research.[1][5] Inhibition of ICMT can disrupt oncogenic signaling, suppress cell proliferation, and induce apoptosis.[6][7]

This document provides a detailed protocol for detecting and quantifying the effects of ICMT inhibition in a cellular context using Western blot analysis. The methods described herein focus on assessing the direct and downstream consequences of pharmacological or genetic inhibition of ICMT.

ICMT Signaling and Post-Translational Modification Pathway

ICMT acts in a multi-step processing pathway for CAAX-box proteins. The process begins with the addition of an isoprenoid lipid (farnesyl or geranylgeranyl) to the cysteine residue, catalyzed by a farnesyltransferase or geranylgeranyltransferase.[8] This is followed by the proteolytic cleavage of the terminal three amino acids (-AAX) by Ras converting enzyme 1 (RCE1).[3] Finally, ICMT catalyzes the S-adenosyl-L-methionine (AdoMet) dependent methylation of the newly exposed isoprenylcysteine's carboxyl group.[2][3] This final methylation step is critical for the proper membrane association and subsequent signaling activity of proteins like Ras.[4][9]

Caption: ICMT-mediated post-translational modification of CAAX proteins.

Principle of Western Blot Detection for ICMT Inhibition

The effectiveness of an ICMT inhibitor can be assessed by observing several key changes in cellular protein profiles via Western blot:

-

Downregulation of Downstream Signaling: Since Ras is a primary substrate of ICMT, inhibiting its methylation disrupts its localization and signaling. A common and reliable readout is the phosphorylation status of downstream kinases in the MAPK pathway, such as ERK. A decrease in phosphorylated ERK (p-ERK) relative to total ERK is a strong indicator of functional ICMT inhibition.[6]

-

Accumulation of Unmethylated Substrates: Inhibition of ICMT leads to the buildup of its non-methylated substrates. For example, pre-lamin A, another ICMT substrate, has been shown to accumulate in a dose-dependent manner following treatment with an ICMT inhibitor.[10]

-

Induction of Cell Cycle Arrest or Apoptosis Markers: Effective ICMT inhibition often leads to anti-proliferative effects. This can be monitored by probing for key cellular response markers. Increased expression of the cell cycle inhibitor p21 and the appearance of apoptosis markers like cleaved PARP and cleaved caspase-7 are indicative of inhibitor efficacy.[7]

-

Direct Detection of ICMT (in genetic studies): In experiments involving siRNA, shRNA, or CRISPR-Cas9 to deplete ICMT, Western blotting can be used to directly confirm the reduction or absence of the ICMT protein.[3][7]

Experimental Workflow

The overall process for evaluating ICMT inhibition involves treating cultured cells with a specific inhibitor, preparing cell lysates, and then performing a Western blot to detect the protein markers of interest.

Caption: General workflow for Western blot analysis of ICMT inhibition.

Detailed Experimental Protocols

-

Cell Lines:

-

ICMT Inhibitors: Cysmethynil, ICMT-IN-1, UCM-1336, etc. (dissolved in appropriate solvent, e.g., DMSO).

-

Lysis Buffers:

-

RIPA Buffer (recommended for whole-cell extracts): 150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.[13][14]

-

NP-40 Buffer: 150 mM NaCl, 1.0% NP-40, 50 mM Tris pH 8.0.[13][15]

-

Additives (add fresh before use): Protease inhibitor cocktail, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[14][15]

-

-

Antibodies:

| Target Protein | Application | Supplier Example | Cat. No. Example | Recommended Dilution | MW (kDa) |

| ICMT | Confirm Knockdown | Proteintech | 17511-1-AP | 1:1000 | 32-34 |

| Phospho-ERK1/2 (Thr202/Tyr204) | Downstream Signaling | Cell Signaling Tech | 4370 | 1:2000 | 42, 44 |

| Total ERK1/2 | Loading Control | Cell Signaling Tech | 4695 | 1:1000 | 42, 44 |

| p21 Waf1/Cip1 | Cell Cycle Arrest | Cell Signaling Tech | 2947 | 1:1000 | 21 |

| Cleaved PARP (Asp214) | Apoptosis Marker | Cell Signaling Tech | 5625 | 1:1000 | 89 |

| GAPDH / β-actin | Loading Control | Various | Various | Varies | 37 / 42 |

-

Plate cells in 6-well or 100 mm dishes and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of the ICMT inhibitor or vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours). The optimal time and concentration should be determined empirically or from literature data.[6][7]

-

Place the cell culture dish on ice and aspirate the culture medium.

-

Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Aspirate the PBS completely.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors (e.g., 0.5 mL for a 60 mm dish).

-